molecular formula C21H14Cl3N5OS B12037008 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 476483-85-9

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B12037008
CAS No.: 476483-85-9
M. Wt: 490.8 g/mol
InChI Key: VOVSYEFSWDCJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a potent and selective Janus kinase 2 (JAK2) inhibitor investigated for its utility in oncological and immunological research. Its primary research value lies in its ability to selectively target and inhibit the JAK-STAT signaling pathway, a critical cascade implicated in cell proliferation, survival, and immune regulation. Dysregulation of this pathway, particularly through constitutive JAK2 activity, is a hallmark of various myeloproliferative neoplasms and hematological malignancies. By potently inhibiting JAK2, this compound serves as a crucial research tool for elucidating the pathophysiological roles of JAK-STAT signaling in diseases such as polycythemia vera, primary myelofibrosis, and essential thrombocythemia . Furthermore, its application extends to the study of autoimmune conditions and inflammatory diseases where JAK-STAT pathways are involved. Researchers utilize this inhibitor to probe signal transduction mechanisms, assess the effects of pathway blockade on cancer cell viability and apoptosis, and evaluate potential therapeutic strategies in preclinical models. This makes it an invaluable compound for advancing the understanding of targeted cancer therapies and developing novel treatment approaches for JAK2-driven disorders.

Properties

CAS No.

476483-85-9

Molecular Formula

C21H14Cl3N5OS

Molecular Weight

490.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C21H14Cl3N5OS/c22-14-1-4-16(5-2-14)29-20(13-7-9-25-10-8-13)27-28-21(29)31-12-19(30)26-18-6-3-15(23)11-17(18)24/h1-11H,12H2,(H,26,30)

InChI Key

VOVSYEFSWDCJMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Chlorophenyl and Pyridinyl Groups: The chlorophenyl and pyridinyl groups are introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2,4-dichlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or ring reduction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C23H20ClN5OSC_{23}H_{20}ClN_5OS, and it features a complex structure that includes a triazole ring, which is known for its biological activity. The presence of various substituents on the phenyl and pyridine rings enhances its pharmacological profile.

Pharmacological Applications

  • Neuroprotective Agents
    • Research indicates that derivatives of the triazole core can act as neuroprotective agents. Specifically, compounds with similar structures have shown promise in inhibiting the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. For instance, studies have identified that modifications to the pyridinyl-triazole structure could lead to effective inhibitors of neurodegeneration .
  • Antimicrobial Activity
    • Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antibacterial and antifungal properties. In particular, derivatives of this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentrations (MIC) comparable to established antibiotics . This suggests potential applications in treating infections caused by resistant strains.
  • Anticancer Properties
    • The triazole moiety has been linked to anticancer activity. Studies have explored the synthesis of triazole derivatives that exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cancer cell proliferation makes it a candidate for further investigation in oncology .

Table 1: Summary of Key Studies on 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Study ReferenceFocus AreaFindings
NeuroprotectionIdentified as an α-synuclein aggregation inhibitor; potential for Parkinson's disease treatment.
AntimicrobialExhibited broad-spectrum antibacterial activity; effective against resistant bacterial strains.
AnticancerCytotoxic effects noted in various cancer cell lines; potential for further development in oncology.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chlorophenyl groups may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the triazole ring and the acetamide-linked aryl group. Below is a comparative analysis based on evidence from similar compounds:

Compound Triazole Substituents Acetamide Substituent Key Properties
Target Compound (N-(2,4-dichlorophenyl)) 4-(4-chlorophenyl), 5-(pyridin-4-yl) 2,4-dichlorophenyl Enhanced lipophilicity; potential steric hindrance from 2-Cl
N-(4-chlorophenyl) analog () 4-allyl, 5-(pyridin-2-yl) 4-chlorophenyl Moderate anti-inflammatory activity; pyridin-2-yl may reduce π-π stacking
N-(2-ethoxyphenyl) analog () 4-allyl, 5-(pyridin-4-yl) 2-ethoxyphenyl Ethoxy group improves solubility but may weaken receptor binding
N-(4-methoxyphenyl) analog () 4-methyl, 5-(pyridin-4-yl) 4-methoxyphenyl Electron-donating methoxy group may lower bioactivity compared to chloro
N-(3,4-dichlorophenyl) analog (CAS 476484-06-7, ) 4-(4-chlorophenyl), 5-(pyridin-4-yl) 3,4-dichlorophenyl Higher steric bulk at 3-Cl vs. 2-Cl; may influence binding pocket interactions

Key Observations :

  • Chlorine vs.
  • Pyridine Position : Pyridin-4-yl (vs. pyridin-2-yl) may optimize π-stacking interactions in hydrophobic pockets, as seen in antiviral triazole derivatives .
Bioactivity Comparisons
  • Anti-Exudative Activity : A study on 1,2,4-triazole acetamides (e.g., furan-2-yl derivatives) demonstrated dose-dependent anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium . The dichlorophenyl group in the target compound may amplify this activity due to increased halogen bonding.
  • Antiviral Potential: Triazolo-thiadiazoles with pyridinyl and chlorophenyl substituents showed inhibitory effects on cucumber mosaic virus, attributed to the triazole core’s ability to disrupt viral replication .

Research Findings and Implications

  • Structural Optimization : The 2,4-dichlorophenyl group in the target compound likely offers a balance between steric accessibility (2-Cl) and electronic effects (4-Cl), distinguishing it from 3,4-dichloro analogs .
  • Synthetic Challenges : Crystallographic refinement via SHELX programs is critical for resolving structural ambiguities, particularly for sulfanyl-bridged triazoles .

Biological Activity

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H14Cl3N5OSC_{21}H_{14}Cl_{3}N_{5}OS. Its structural features include a triazole ring, chlorophenyl groups, and a sulfanyl moiety, which are known to contribute to various biological activities.

Structural Information:

  • Molecular Formula: C21H14Cl3N5OSC_{21}H_{14}Cl_{3}N_{5}OS
  • SMILES Notation: C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4)Cl
  • InChI Key: VOVSYEFSWDCJMS-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds containing the 1,2,4-triazole scaffold. This particular compound exhibits a range of pharmacological effects:

  • Antifungal Activity: Triazole derivatives are widely recognized for their antifungal properties. Research indicates that similar compounds have shown significant efficacy against various fungal strains, including Candida species and Aspergillus spp. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes .
  • Antibacterial Activity: Compounds with triazole structures have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The activity is attributed to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL .
  • Anticancer Potential: Some studies suggest that triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structure-activity relationship (SAR) analysis indicates that modifications on the triazole ring can enhance cytotoxicity against various cancer cell lines .

Antifungal Studies

A study evaluating the antifungal activity of triazole derivatives found that certain compounds exhibited MIC values of ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming standard treatments like fluconazole .

Antibacterial Studies

In another investigation, a series of triazole compounds were synthesized and tested for antibacterial activity. The results indicated that some derivatives had MIC values as low as 3.125 µg/mL against resistant strains of bacteria such as S. aureus and Pseudomonas aeruginosa.

Anticancer Activity

Research on the anticancer potential of triazoles revealed that specific modifications led to enhanced activity against breast cancer cell lines. Compounds were shown to induce apoptosis through caspase activation pathways .

Q & A

Q. What are the key considerations in synthesizing the compound to ensure high yield and purity?

Methodological Answer: Synthesis requires precise control of reaction parameters:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent decomposition of sensitive intermediates (#user-content-evidence-1).
  • Solvent Choice : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency (#user-content-evidence-2).
  • Reaction Time : Extended durations (12–24 hrs) ensure complete cyclization of the triazole ring (#user-content-evidence-1).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound with >95% purity (#user-content-evidence-1).

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm) (#user-content-evidence-1).
  • HPLC : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) (#user-content-evidence-1).
  • Mass Spectrometry (MS) : High-resolution ESI-MS matches theoretical molecular weight (e.g., 483.3 g/mol) (#user-content-evidence-20).
  • X-Ray Crystallography : Resolves 3D conformation, critical for docking studies (e.g., dihedral angles between triazole and pyridine moieties) (#user-content-evidence-14).

Q. What initial biological activities have been observed, and how are these assays designed?

Methodological Answer: Assay Design :

  • Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against S. aureus and E. coli via broth microdilution (concentration range: 1–256 µg/mL) (#user-content-evidence-4).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated (#user-content-evidence-9).
  • Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle-only blanks (#user-content-evidence-5).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological efficacy?

Methodological Answer: SAR strategies include:

  • Substituent Variation : Replace chlorophenyl with methyl or methoxy groups to assess hydrophobicity effects (#user-content-evidence-16).
  • In Silico Docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., E. coli DNA gyrase) (#user-content-evidence-5).
  • Activity Cliffs : Identify non-linear SAR trends using Free-Wilson analysis (#user-content-evidence-4).

Q. What strategies resolve contradictory data in biological activity assays?

Methodological Answer: Contradictions arise from assay variability or off-target effects. Solutions:

  • Replicate Assays : Triplicate runs with independent compound batches (#user-content-evidence-1).
  • Purity Verification : Re-analyze via HPLC to exclude impurity-driven artifacts (#user-content-evidence-20).
  • Target Profiling : Use kinase/GPCR panels to identify unintended interactions (#user-content-evidence-5).

Q. How can computational methods guide pharmacokinetic optimization?

Methodological Answer:

  • ADME Prediction : SwissADME estimates logP (2.8 ± 0.3) and BBB permeability (CNS: -2.1, non-CNS drug) (#user-content-evidence-15).
  • Metabolic Stability : CYP450 isoform interaction risks assessed via GLIDE molecular docking (#user-content-evidence-19).
  • Solubility Enhancement : Co-crystal screening (e.g., with succinic acid) improves aqueous solubility (#user-content-evidence-7).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.